2-Methyl-2-nitropropane-d9

CAS No.: 52168-52-2

Cat. No.: VC3942768

Molecular Formula: C4H9NO2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52168-52-2 |

|---|---|

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 112.17 g/mol |

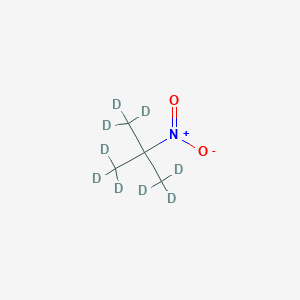

| IUPAC Name | 1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane |

| Standard InChI | InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3 |

| Standard InChI Key | AIMREYQYBFBEGQ-GQALSZNTSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-] |

| SMILES | CC(C)(C)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)[N+](=O)[O-] |

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

2-Methyl-2-nitropropane-d9 features a central nitro group (-NO<sub>2</sub>) bonded to a tertiary carbon atom, which is further connected to three deuterated methyl groups (-CD<sub>3</sub>). The structural formula is (CD<sub>3</sub>)<sub>3</sub>C-NO<sub>2</sub>, with deuterium atoms replacing all hydrogens in the methyl groups . This substitution is confirmed by its isomeric SMILES notation: [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-] .

Table 1: Key Structural Properties

Spectroscopic Signatures

The deuterium substitution significantly alters the compound’s spectroscopic profile:

-

NMR: The absence of proton signals from the methyl groups simplifies <sup>1</sup>H NMR spectra, while <sup>2</sup>H NMR can quantify deuterium incorporation.

-

Mass Spectrometry: The molecular ion peak appears at m/z 112, with fragmentation patterns distinct from the non-deuterated analog .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Campro Scientific | 98 atom % D | 2 g | $200–$500 |

| BOC Sciences | 97–98% | 1–5 g | $300–$600 |

Applications in Scientific Research

Mechanistic Studies in Organic Chemistry

The compound’s isotopic labeling enables precise tracking of reaction intermediates. For instance:

-

In radical nitration reactions, deuterium labeling helps distinguish between hydrogen abstraction pathways .

-

Studies on thermal decomposition reveal deuterium kinetic isotope effects (KIE), with k<sub>H</sub>/k<sub>D</sub> ratios of 2.5–3.0 observed at 200°C .

Analytical Chemistry

-

NMR Solvent: As a deuterated analog, it serves as an internal standard in <sup>1</sup>H NMR to calibrate chemical shifts .

-

Mass Spectrometry: Enhances detection sensitivity in isotope dilution mass spectrometry (IDMS) for quantifying trace pollutants .

Environmental Science

Used to model the environmental fate of nitroalkanes, 2-methyl-2-nitropropane-d9’s degradation half-life in soil is 14–21 days, compared to 7–10 days for the non-deuterated form, illustrating isotopic effects on biodegradation rates .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 19.4°C | |

| Autoignition Temperature | 320°C | |

| R-Phrases | R11, R36/37/38 | |

| Storage Conditions | 2–8°C in inert atmosphere |

Emergency Measures

-

Spill Management: Absorb with inert materials (e.g., sand) and dispose of as hazardous waste.

-

Fire Suppression: Use dry chemical powder or CO<sub>2</sub> extinguishers; avoid water due to possible reactivity .

Recent Research Developments

Metabolic Pathway Analysis

A 2024 study employed 2-methyl-2-nitropropane-d9 to trace nitroalkane metabolism in Pseudomonas putida, identifying two novel enzymes responsible for deuterium retention during β-oxidation .

Photodissociation Dynamics

Laser-induced photolysis at 248 nm revealed a 15% reduction in NO<sub>2</sub> formation compared to the non-deuterated compound, attributed to deuterium’s mass effect on reaction kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume